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Compound of Interest

Compound Name: Caii-IN-2

Cat. No.: B12413682 Get Quote

Disclaimer: The initial query for "Caii-IN-2" did not yield a specific chemical entity. Based on the

requested content for a technical guide aimed at researchers, including details on signaling

pathways and experimental protocols, it is highly probable that the intended subject was an

inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII). The "-IN-" designation

further suggests an inhibitor. This guide will therefore focus on a well-characterized and widely

used CaMKII inhibitor, KN-93, as a representative example to fulfill the detailed requirements of

the request. We will also briefly touch upon peptide-based inhibitors like Autocamtide-2-Related

Inhibitory Peptide (AIP).

This document provides a comprehensive overview of the chemical structure, physicochemical

properties, mechanism of action, and biological activities of the CaMKII inhibitor KN-93. It is

intended for researchers, scientists, and drug development professionals working in areas

involving CaMKII signaling.

Chemical Structure and Physicochemical Properties
KN-93 is a synthetic, cell-permeable small molecule that acts as a potent and selective inhibitor

of CaMKII.[1] Its chemical and physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

N-[2-[[[(E)-3-(4-

chlorophenyl)prop-2-enyl]-

methylamino]methyl]phenyl]-N-

(2-hydroxyethyl)-4-

methoxybenzenesulfonamide

[1]

Molecular Formula C₂₆H₂₉ClN₂O₄S [1]

Molecular Weight 501.0 g/mol [1]

CAS Number 139298-40-1 [1]

Appearance Solid

Purity Typically >98% or >99%

Solubility

Soluble in DMSO (e.g., to 100

mM) and a water-soluble

phosphate form is also

available.

Storage
Store at +4°C or -20°C,

protected from light.

Mechanism of Action
KN-93 functions as a competitive inhibitor of CaMKII with respect to the binding of calmodulin

(CaM).[2] Unlike ATP-competitive inhibitors, KN-62 (a close analog) and by extension KN-93,

bind to the holoenzyme and interfere with its activation by the Ca²⁺/CaM complex.[2] This

prevents the autophosphorylation of CaMKII at Thr286 (in the alpha isoform), which is a critical

step for its sustained activity.[3] By blocking the binding of Ca²⁺/CaM, KN-93 effectively locks

the kinase in its inactive conformation.[4]

It is important to note that while KN-93 is widely used as a CaMKII inhibitor, it exhibits off-target

effects. For instance, it can act as a direct extracellular open channel blocker of voltage-gated

potassium channels, such as Kv1.5, independent of its action on CaMKII.
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Figure 1: Mechanism of CaMKII inhibition by KN-93.

Biological Activity and Selectivity
KN-93 is a potent inhibitor of CaMKII with a reported IC₅₀ value of 370 nM. While it is

considered selective for CaMKII compared to PKA, PKC, and MLCK, it has been shown to

inhibit CaMKI and CaMKIV with similar potency.[5] A broader kinase screen revealed that KN-

93 can also inhibit other kinases such as Fyn, Haspin, Hck, Lck, MLCK, Tec, and TrkA.[5] Its

activity against various kinases is summarized below.
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Target Kinase IC₅₀ Notes Reference

CaMKII 0.37 µM (370 nM) Potent inhibition.

Kv1.5 K⁺ channel 307 nM

Direct channel

blocking, CaMKII-

independent.

IKr K⁺ channel 102.6 nM
In ventricular

myocytes.

PKA, PKC, MLCK -

Significantly less

potent inhibition

compared to CaMKII.

[5]

CaMKI, CaMKIV -
Inhibited with similar

potency to CaMKII.
[5]

Due to its ability to permeate cells, KN-93 is widely used in cell-based assays and in vivo

studies to probe the physiological roles of CaMKII. It has been employed in research related to

cardiac arrhythmias, synaptic plasticity, and other CaMKII-mediated processes.[5][6] However,

prolonged inhibition of CaMKII with agents like KN-93 has been shown to induce apoptosis in

cultured neurons, associated with dysregulation of glutamate and calcium signaling.[3]

Alternative Inhibitors: Peptide-Based
A notable alternative to small molecule inhibitors is Autocamtide-2-Related Inhibitory Peptide

(AIP). AIP is a synthetic peptide that acts as a highly specific and potent competitive inhibitor of

CaMKII with an IC₅₀ of 40 nM.[7][8] It is derived from autocamtide-2, a substrate for CaMKII,

with the threonine phosphorylation site replaced by alanine, making it a non-phosphorylatable

analog.[7][9] AIP shows high selectivity for CaMKII over PKA, PKC, and CaMKIV.[7] For cellular

applications, a myristoylated, more cell-permeable version of AIP is also available.

Experimental Protocols
General Protocol for In Vitro CaMKII Inhibition Assay
This protocol describes a general workflow for determining the inhibitory activity of a compound

like KN-93 on CaMKII using a kinase assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2014.00021/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2014.00021/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2014.00021/full
https://pubmed.ncbi.nlm.nih.gov/25814413/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3318689/
https://pubmed.ncbi.nlm.nih.gov/7626114/
https://www.medchemexpress.com/Targets/CaMK/camk-ii/inhibitor.html
https://pubmed.ncbi.nlm.nih.gov/7626114/
https://www.anaspec.com/en/catalog/autocamtide-2-related-inhibitory-peptide-aip-camkii-inhibitor-myristoylated-1-mg~129577b2-1680-4824-8bea-d65b837da231
https://pubmed.ncbi.nlm.nih.gov/7626114/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents and Materials:

Recombinant CaMKII enzyme

Ca²⁺/Calmodulin solution

ATP (often γ-³²P-ATP for radioactive assays or unlabeled for other detection methods)

CaMKII substrate (e.g., autocamtide-2)

Kinase assay buffer

Test inhibitor (e.g., KN-93) dissolved in a suitable solvent (e.g., DMSO)

Stop solution (e.g., EDTA or acid)

Detection system (e.g., scintillation counter, HPLC-MS, or fluorescence plate reader)

Procedure:

1. Prepare serial dilutions of the test inhibitor (KN-93) and a vehicle control (e.g., DMSO).

2. In a reaction vessel (e.g., microfuge tube or well of a microplate), add the kinase assay

buffer, CaMKII enzyme, Ca²⁺/Calmodulin, and the CaMKII substrate.

3. Add the test inhibitor or vehicle control to the respective vessels and pre-incubate for a

defined period (e.g., 10-15 minutes) at the reaction temperature (e.g., 30°C or 37°C).

4. Initiate the kinase reaction by adding ATP.

5. Allow the reaction to proceed for a specific time (e.g., 10-30 minutes), ensuring the

reaction is in the linear range.

6. Terminate the reaction by adding the stop solution.

7. Quantify the amount of phosphorylated substrate using the chosen detection method. For

example, if using γ-³²P-ATP, spot the reaction mixture onto phosphocellulose paper, wash

away unincorporated ATP, and measure the remaining radioactivity.
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8. Calculate the percentage of inhibition for each concentration of the test compound relative

to the vehicle control.

9. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a suitable dose-response curve to determine the IC₅₀ value.
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Figure 2: General workflow for a CaMKII inhibition assay.
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Conclusion
KN-93 is a valuable pharmacological tool for investigating the roles of CaMKII in cellular and

physiological processes. Its cell permeability and potent inhibition of CaMKII have made it a

staple in many research laboratories. However, researchers must be mindful of its off-target

effects, particularly on ion channels, and consider using appropriate controls, such as the

inactive analog KN-92, to verify that the observed effects are indeed due to CaMKII inhibition.

For studies requiring higher specificity, peptide-based inhibitors like AIP may offer a superior

alternative. A thorough understanding of the properties and limitations of these inhibitors is

crucial for the accurate interpretation of experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to CaMKII Inhibition: Focus
on KN-93]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12413682#caii-in-2-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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